molecular formula C28H26N6O3 B2535142 1-(4-ethoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea CAS No. 1358609-57-0

1-(4-ethoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea

Cat. No.: B2535142
CAS No.: 1358609-57-0
M. Wt: 494.555
InChI Key: ODZNZZSSLSRCMM-UHFFFAOYSA-N
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Description

The compound 1-(4-ethoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a urea derivative featuring a complex heterocyclic architecture. Its structure comprises:

  • A 4-ethoxyphenyl group linked via a urea moiety.
  • A central 4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl substituent, combining imidazole and 1,2,4-oxadiazole rings.

However, specific data on this compound’s synthesis or bioactivity are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O3/c1-3-36-24-13-11-23(12-14-24)31-28(35)30-22-9-7-20(8-10-22)16-34-17-25(29-18-34)27-32-26(33-37-27)21-6-4-5-19(2)15-21/h4-15,17-18H,3,16H2,1-2H3,(H2,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZNZZSSLSRCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the imidazole ring: This step involves the reaction of the oxadiazole intermediate with an imidazole derivative.

    Coupling with the ethoxyphenyl and methylphenyl groups: The final step involves the coupling of the intermediate with ethoxyphenyl and methylphenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may vary depending on the desired product, but typically involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Research explores its interactions with biological systems, including potential effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Its unique structure makes it a candidate for use in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analogues: Urea Derivatives with Heterocyclic Motifs

Table 1: Key Structural and Physical Properties of Selected Urea Derivatives
Compound Name Molecular Formula Melting Point (°C) Key Functional Groups Reference
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) C₁₅H₁₈N₄O 142–144 Urea, pyrazole
1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) C₁₅H₁₈N₄O 135–137 Urea, pyrazole
(E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)urea C₂₅H₂₀F₃N₇O₂ Not reported Urea, triazole, imidazolidine
Target Compound C₃₁H₂₈N₆O₃ Not reported Urea, imidazole, 1,2,4-oxadiazole N/A

Key Observations :

  • The target compound’s 1,2,4-oxadiazole moiety distinguishes it from pyrazole- or triazole-containing analogs (e.g., 9a, 9b, and ), which may influence electronic properties and binding affinity .

Insights :

  • The target compound’s synthesis likely requires multistep heterocyclic assembly , akin to ’s use of acetonitrile and base for urea coupling .
  • Click chemistry (e.g., triazole formation in ) could be applicable for introducing the imidazole-oxadiazole scaffold.

Spectroscopic Characterization

Table 3: NMR and IR Data for Representative Analogs
Compound (Reference) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) IR (cm⁻¹)
9a 1.12 (t, 3H, CH₂CH₃), 6.85–7.45 (m, aromatic) 158.5 (C=O), 145.2 (pyrazole) 1680 (C=O), 1600 (C=N)
Benzoimidazole derivative 7.25–8.10 (m, aromatic), 5.20 (s, CH₂) 165.1 (C=O), 152.3 (C=N) 1665 (C=O), 1595 (C=C)

Comparison :

  • The target compound’s C=O urea stretch (~1680 cm⁻¹) and C=N oxadiazole/imidazole vibrations (~1600 cm⁻¹) would align with trends in .
  • Aromatic proton signals in the 6.8–8.1 ppm range are expected due to ethoxyphenyl and methylphenyl substituents .

Biological Activity

The compound 1-(4-ethoxyphenyl)-3-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a complex organic molecule that incorporates various pharmacologically active moieties, including an oxadiazole and an imidazole ring. This article explores its biological activities, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C24H28N4O3\text{C}_{24}\text{H}_{28}\text{N}_4\text{O}_3

Biological Activity Overview

Compounds containing 1,2,4-oxadiazole and imidazole units are known for their diverse biological activities. The specific compound under review has shown promising results in various studies, particularly in anticancer research.

Anticancer Activity

Research indicates that derivatives of oxadiazole exhibit significant anticancer properties. For instance, compounds similar to the one in focus have demonstrated the ability to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa (Cervical cancer)2.76
CaCo-2 (Colon cancer)9.27
3T3-L1 (Mouse embryo)1.143
MEXF 462 (Melanoma)92.4

The anticancer activity of the compound is attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymes : The oxadiazole moiety has been linked to inhibition of various enzymes involved in cancer progression, such as Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA) .
  • Induction of Apoptosis : Studies suggest that compounds with imidazole rings can induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives :
    • A series of 1,2,4-oxadiazole derivatives were synthesized and tested against multiple cancer cell lines.
    • The most active compound exhibited an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis, indicating its potential beyond anticancer applications .
  • Imidazole and Oxadiazole Combinations :
    • Research highlighted the synergistic effects when combining imidazole and oxadiazole derivatives.
    • These combinations showed enhanced cytotoxicity against resistant cancer cell lines compared to individual components .

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